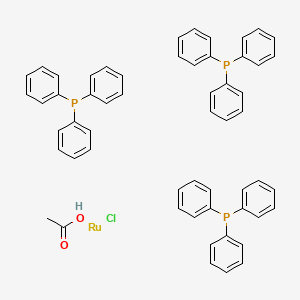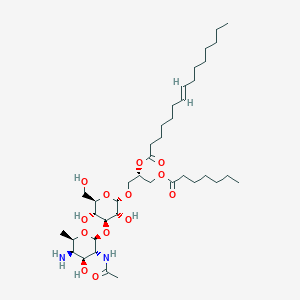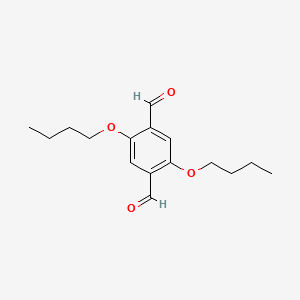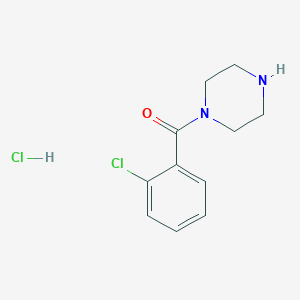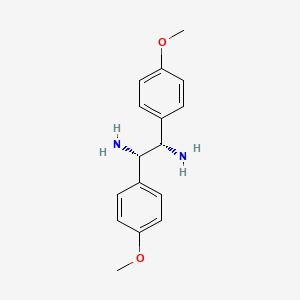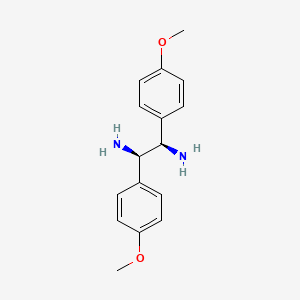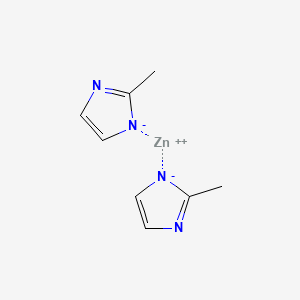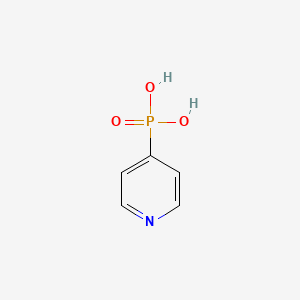
Phosphonic acid, 4-pyridinyl-
Vue d'ensemble
Description
Phosphonic acid, 4-pyridinyl- is a type of phosphonic acid. The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Chemical Reactions Analysis
Phosphonates exhibit a complex mode of action in their control of fungi . Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical and Chemical Properties Analysis
Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond, and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .Applications De Recherche Scientifique
Surface and Interface Control
Phosphonic acids are notable for their role in controlling surface and interface properties in various materials and devices. Their use is prevalent in the development of hybrid or composite materials, organic electronic devices, photovoltaic cells, biomaterials, biosensors, supported catalysts, sorbents, corrosion inhibitors, and nanostructured composite materials. The phosphonic acid moiety, due to its structural resemblance to the phosphate group and its coordination or supramolecular properties, is instrumental in these applications (Guerrero et al., 2013).
Synthesis of Novel Compounds
The chemical reactivity of phosphonic acid derivatives leads to the synthesis of novel compounds with potential applications in various fields. For instance, chromonyl phosphonic acid and its derivatives were synthesized, offering a pathway to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole, all bearing a chromone ring. These compounds have implications in various chemical and pharmaceutical research areas (Ali & Hassan, 2017).
Fuel Cell Technology
In the realm of energy, phosphonic acid derivatives have been utilized in creating proton-conducting membranes for fuel cells. Poly(4-vinyl pyridine) nano-spheres stabilized poly(vinyl phosphonic acid) membranes were prepared, showing promising results in improving the dimensional and thermal stability of the membranes, which are crucial for efficient proton conductivity in fuel cell applications (Jiang et al., 2014).
Material Sciences
In material sciences, phosphonic acid derivatives are pivotal in synthesizing complex materials with enhanced properties. For instance, poly(N-pyrrole phosphonic acid)–Fe3O4 nanocomposites were prepared, and their structural, magnetic, and electrical properties were characterized. These materials have potential applications in various fields due to their distinct properties, such as enhanced conductivity and magnetism (Temizel et al., 2011).
Corrosion Inhibition
Phosphonic acid derivatives, such as piperidin-1-yl-phosphonic acid and (4-phosphono-piperazin-1-yl) phosphonic acid, have been shown to act as effective corrosion inhibitors. Their application in NaCl media demonstrates significant potential in reducing corrosion rates and protecting metal surfaces, which is crucial in various industrial applications (Amar et al., 2006).
Mécanisme D'action
Target of Action
Phosphonic acids are known to react with all transition metal cations and with many metal oxides . This suggests that Pyridin-4-ylphosphonic acid may interact with these entities in biological systems.
Biochemical Pathways
It’s worth noting that pyrimidine and purine biosynthetic pathways are highly conserved in nature and proceed via different biochemical strategies . As a pyridine derivative, Pyridin-4-ylphosphonic acid might potentially influence these pathways, but this is purely speculative and requires further investigation.
Safety and Hazards
Orientations Futures
Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens may cause major problems in the treatment of bacterial infections . Therefore, the development of new phosphonic acids and their applications is a promising field for future research .
Propriétés
IUPAC Name |
pyridin-4-ylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJGWKJWWKGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



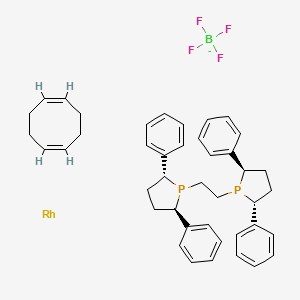
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)

